molecular formula C15H11BrFN3O4S B3675312 5-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide

5-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B3675312
M. Wt: 428.2 g/mol
InChI Key: UJKGBCVOZVPJQY-UHFFFAOYSA-N
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Description

5-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, nitro, and methoxy functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-fluoro-5-nitroaniline in the presence of a base such as triethylamine to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide.

    Reduction: Hydrogen gas, palladium on carbon.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: 5-bromo-N-[(2-fluoro-5-aminophenyl)carbamothioyl]-2-methoxybenzamide.

    Oxidation: 5-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-carboxybenzamide.

Scientific Research Applications

5-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating signal transduction pathways and inhibiting key enzymes involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluorobenzonitrile
  • 5-bromo-4-fluoro-2-nitrobenzaldehyde
  • 5-bromo-2-nitropyridine

Uniqueness

Compared to similar compounds, 5-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications .

Properties

IUPAC Name

5-bromo-N-[(2-fluoro-5-nitrophenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O4S/c1-24-13-5-2-8(16)6-10(13)14(21)19-15(25)18-12-7-9(20(22)23)3-4-11(12)17/h2-7H,1H3,(H2,18,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJKGBCVOZVPJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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